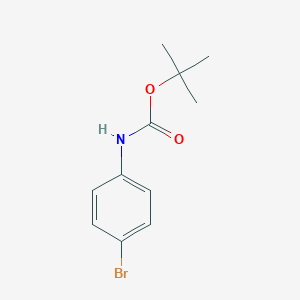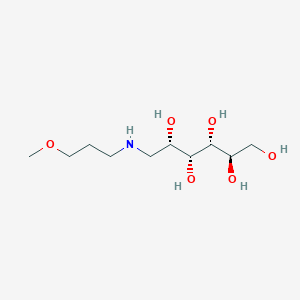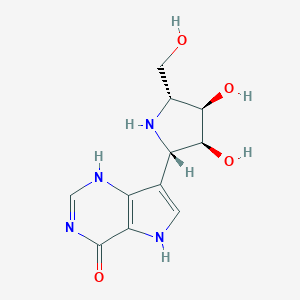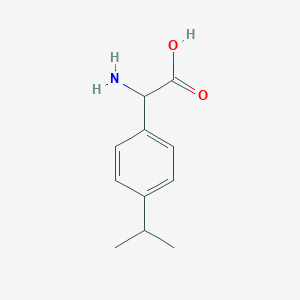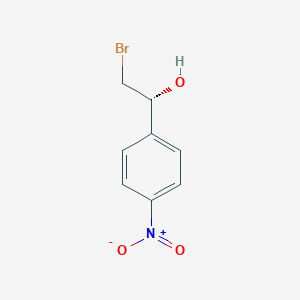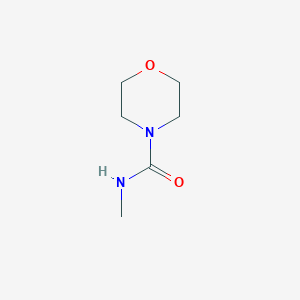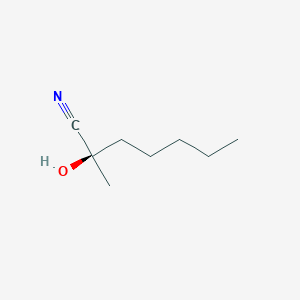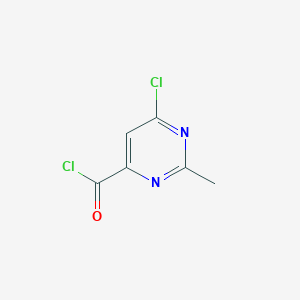
6-Chloro-2-methylpyrimidine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is a chemical compound that belongs to the pyrimidine family. It is a colorless liquid that is used in various scientific research applications. The compound has a molecular formula of C6H4ClN2OCl and a molecular weight of 202.5 g/mol.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in various chemical reactions. The compound is highly reactive and can form covalent bonds with various nucleophiles such as amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride. However, it is known to exhibit antimicrobial activity against various bacteria and fungi. The compound is also known to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for various chemical reactions. The compound is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle. It requires careful handling and storage to avoid any accidents.
Orientations Futures
There are several future directions for the use of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using the compound as a starting material. Another direction is the investigation of the compound's antimicrobial and anticancer properties. Further studies are also needed to understand the mechanism of action of the compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride can be achieved through the reaction of 6-chloro-2-methylpyrimidin-4-amine with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Applications De Recherche Scientifique
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is widely used in scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used as a reagent in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
136518-02-0 |
|---|---|
Nom du produit |
6-Chloro-2-methylpyrimidine-4-carbonyl chloride |
Formule moléculaire |
C6H4Cl2N2O |
Poids moléculaire |
191.01 g/mol |
Nom IUPAC |
6-chloro-2-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-4(6(8)11)2-5(7)10-3/h2H,1H3 |
Clé InChI |
ARSCUXURTSKMQU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
Synonymes |
4-Pyrimidinecarbonylchloride,6-chloro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




